N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide
Description
This compound is a heterocyclic derivative featuring a 1,3,4-thiadiazole core functionalized with a thioether-linked 3,4-dihydroquinoline moiety and a 4-methyl-3-nitrobenzamide group.
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S2/c1-13-8-9-15(11-17(13)26(29)30)19(28)22-20-23-24-21(32-20)31-12-18(27)25-10-4-6-14-5-2-3-7-16(14)25/h2-3,5,7-9,11H,4,6,10,12H2,1H3,(H,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTYDMZVJYSNGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide is a complex organic compound characterized by its unique structural features, including a quinoline moiety, a thiadiazole ring, and a benzamide group. This intricate structure suggests diverse potential biological activities, making it an important subject of research in medicinal chemistry and pharmacology.
- Molecular Formula : C23H27N5OS
- Molecular Weight : 421.56 g/mol
- CAS Number : [Not specified]
Structural Features
The compound's structure includes:
- A quinoline derivative , which is known for its role in various biological activities.
- A thiadiazole ring , which often exhibits antimicrobial and antifungal properties.
- A benzamide group , contributing to its potential as an enzyme inhibitor.
Biological Activity
Preliminary studies indicate that this compound shows significant biological activity. The following sections detail various aspects of its biological interactions.
The proposed mechanism of action involves:
- Enzyme Inhibition : The compound is hypothesized to interact with specific enzymes or receptors, modulating their activity.
- Binding Affinity Studies : Molecular docking simulations suggest that the compound can effectively bind to target proteins due to its structural components.
Antimicrobial Activity
Research has indicated that compounds with similar structures often exhibit antimicrobial properties. Studies are ongoing to evaluate the effectiveness of this compound against various pathogens.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of specific enzymes related to cancer pathways. |
| Study 2 | Showed promising antimicrobial activity against Gram-positive bacteria. |
| Study 3 | Evaluated the compound's cytotoxic effects on tumor cell lines, indicating potential anti-cancer properties. |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Quinoline Derivative : Starting from commercially available precursors.
- Thiadiazole Synthesis : Utilizing appropriate reagents to construct the thiadiazole ring.
- Final Coupling Reaction : Combining all components to yield the target compound.
Potential Applications
Given its structural characteristics and preliminary biological activity findings, this compound holds potential applications in:
- Drug Development : Particularly for infectious diseases and cancer therapies.
- Probe Development : As a tool for studying enzyme interactions in biochemical research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituents on the thiadiazole ring, the nature of the thioether linkage, and the aromatic/heterocyclic groups. Below is a comparative analysis:
Physicochemical Properties
- Solubility: The nitro group and dihydroquinoline likely reduce aqueous solubility compared to ethoxy or morpholine derivatives .
- Stability : Thioether linkages (as in the target compound and 7a-7l ) are generally stable under physiological conditions, but the nitro group may confer sensitivity to reductive environments .
Q & A
Basic Questions
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized to improve yields?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of thiadiazole precursors with functionalized quinoline derivatives. Key steps include thioether bond formation (e.g., via nucleophilic substitution) and cyclization. Optimization involves adjusting solvent polarity (e.g., ethanol or acetone), temperature (reflux conditions), and stoichiometric ratios of intermediates. For example, refluxing with anhydrous potassium carbonate in acetone improves thiol coupling efficiency . Monitoring via TLC (e.g., chloroform:acetone 3:1) ensures reaction completion .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O at ~1650–1670 cm⁻¹, nitro groups at ~1520 cm⁻¹) .
- 1H NMR : Key signals include aromatic protons (δ 7.2–8.0 ppm), methyl groups (δ 2.0–2.5 ppm), and thiadiazole-linked CH₂ (δ 3.5–4.0 ppm) .
- Mass Spectrometry (FAB/MS) : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Q. What purification methods are recommended for intermediates during synthesis?
- Methodological Answer : Recrystallization using ethanol or acetic acid is common for intermediates. For example, precipitating crude products in ice-cold sulfuric acid followed by washing with water removes unreacted reagents . Column chromatography (silica gel, chloroform:methanol gradients) resolves closely related byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. mass spectrometry) during characterization?
- Methodological Answer : Cross-validate using complementary techniques. For instance, if NMR suggests an impurity but MS aligns with the target, perform HPLC-MS to isolate and identify the contaminant. X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated for related thiadiazole-quinoline hybrids .
Q. What computational strategies predict the biological activity of this compound, and how should experimental validation be designed?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., PFOR in anaerobic pathogens). Focus on hydrogen bonding and π-π stacking with the thiadiazole and nitro groups .
- MD Simulations : Assess binding stability over 100 ns trajectories.
- Experimental Validation : Conduct in vitro assays (e.g., antimicrobial activity via MIC testing against M. tuberculosis or cytotoxicity in cancer cell lines) .
Q. How can AI-driven process simulation tools (e.g., COMSOL Multiphysics) optimize the synthetic pathway?
- Methodological Answer : Integrate AI to model reaction kinetics and predict optimal conditions (e.g., temperature gradients, solvent effects). For example, train neural networks on historical yield data to recommend reagent ratios or heating durations. AI can also automate real-time adjustments during reflux, reducing trial-and-error experimentation .
Q. What strategies mitigate challenges in isolating reactive intermediates (e.g., thioamides or cyclization precursors)?
- Methodological Answer : Stabilize intermediates via low-temperature handling (e.g., −20°C storage) or derivatization (e.g., acetylation). Co-crystallization with stable partners (e.g., acetic acid) aids isolation, as seen in X-ray studies of thiadiazole intermediates . Adjust pH during workup to prevent premature cyclization .
Data Contradiction Analysis
Q. How should discrepancies between theoretical and experimental elemental analysis data be addressed?
- Methodological Answer : Recalculate theoretical values using high-precision software (e.g., ChemDraw). If deviations exceed 0.3%, re-purify the compound via preparative HPLC. Contaminants like unreacted starting materials (e.g., nitrobenzamide precursors) often account for mismatches .
Q. What experimental controls are critical when evaluating bioactivity to avoid false positives?
- Methodological Answer :
- Include solvent-only controls (e.g., DMSO) to rule out vehicle effects.
- Use reference compounds (e.g., nitazoxanide for antiparasitic assays) to benchmark activity .
- Replicate assays in triplicate with blinded scoring to minimize bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
